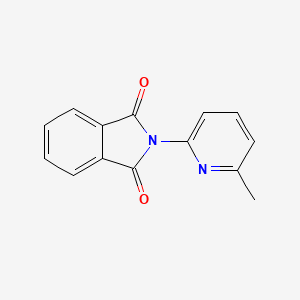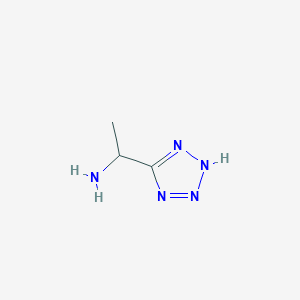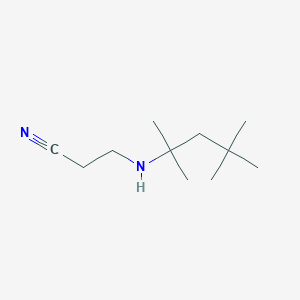
Ethyl isopropyl ether
Vue d'ensemble
Description
Ethyl isopropyl ether, also known as 2-ethoxypropane, is a colorless liquid . It is used for research and development purposes .
Synthesis Analysis
Ethyl isopropyl ether can be synthesized through the Williamson Ether Synthesis, which involves an S N 2 reaction of an alkoxide nucleophile with an alkyl halide . For example, it can be synthesized from the ethoxide ion (CH3CH2O –) as the nucleophile and 2-chloropropane .Molecular Structure Analysis
The molecular formula of Ethyl isopropyl ether is C5H12O, and its molecular weight is 88.15 .Chemical Reactions Analysis
The most common reaction of ethers like Ethyl isopropyl ether is the cleavage of the C–O bond by using strong acids . For instance, when Ethyl isopropyl ether is cleaved with hydrobromic acid, the products are isopropyl alcohol and bromoethane .Physical And Chemical Properties Analysis
Ethyl isopropyl ether is a liquid at 20°C . It has a boiling point of 51°C, a flash point of -24°C, and a specific gravity of 0.73 . Its refractive index is 1.36 .Applications De Recherche Scientifique
Anesthetic Properties
Research has indicated that ethers like Ethyl isopropyl ether may have anesthetic properties. While not used clinically, these properties are valuable in understanding the mechanisms of anesthesia and designing new anesthetic agents. Ethers can act on the brain to produce unconsciousness and general insensitivity to pain .
Nonlinear Optical Studies
Ethyl isopropyl ether can be used in nonlinear optical studies due to its interaction with light. Studies involving entangled photons have shown that ethers can have unique interactions with light particles, which is crucial for understanding quantum interactions and developing new materials with specific optical properties .
Pharmaceutical Solvent
In the pharmaceutical industry, Ethyl isopropyl ether can be used as a solvent to create specific drug formulations. Its ability to dissolve various pharmaceutical ingredients makes it a candidate for drug delivery systems and other medicinal applications .
Quantum Interaction Mechanism Studies
The potential for quantum interaction mechanisms in ethers like Ethyl isopropyl ether offers a new approach to understanding their physicochemical properties. Research in this area could lead to breakthroughs in quantum computing and communication technologies .
Synthesis of Halogenated Ethers
Ethyl isopropyl ether can be used as a starting material in the synthesis of halogenated ethers, which are important in the development of new anesthetic agents. The synthesis process involves the introduction of halogen atoms into the ether molecule, altering its properties for desired applications .
Mécanisme D'action
Safety and Hazards
Ethyl isopropyl ether is a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
Propriétés
IUPAC Name |
2-ethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-4-6-5(2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJVWZAETSBXKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060805 | |
| Record name | Propane, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl isopropyl ether | |
CAS RN |
625-54-7 | |
| Record name | Ethyl isopropyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2-ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 2-ethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl isopropyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl isopropyl ether | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68FC4UEX7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary method used to identify and quantify ethyl isopropyl ether in complex mixtures?
A: Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique employed to identify and quantify ethyl isopropyl ether within complex mixtures. This method separates different compounds based on their volatility and then utilizes mass spectrometry to determine their unique mass-to-charge ratios, allowing for precise identification and quantification. [, ]
Q2: Can you elaborate on the significance of ethyl isopropyl ether in the study of methylene reactions with ethers?
A: Ethyl isopropyl ether serves as a key product in the study of methylene reactions with ethers, specifically diethyl ether. Research indicates that methylene inserts into the carbon-hydrogen (C-H) bonds of diethyl ether, yielding ethyl isopropyl ether and ethyl propyl ether. This reaction provides valuable insights into the relative reactivity of primary and secondary C-H bonds towards methylene insertion. Notably, the formation of these products, without carbon rearrangement, suggests a direct insertion mechanism for methylene with diethyl ether. []
Q3: What is the major application of ethyl isopropyl ether in natural product research?
A: Research has identified ethyl isopropyl ether as a constituent of the volatile oil extracted from Beihua. This plant is known for its potential medicinal properties, and analyzing its chemical composition, including the presence of ethyl isopropyl ether, is crucial for understanding its potential therapeutic benefits. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)











